(6-(1,4-Dioxaspiro[4.5]decan-8-yloxy)pyridin-3-yl)methanamine
CAS No.: 2034487-82-4
Cat. No.: VC6632038
Molecular Formula: C14H20N2O3
Molecular Weight: 264.325
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 2034487-82-4 |
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Molecular Formula | C14H20N2O3 |
Molecular Weight | 264.325 |
IUPAC Name | [6-(1,4-dioxaspiro[4.5]decan-8-yloxy)pyridin-3-yl]methanamine |
Standard InChI | InChI=1S/C14H20N2O3/c15-9-11-1-2-13(16-10-11)19-12-3-5-14(6-4-12)17-7-8-18-14/h1-2,10,12H,3-9,15H2 |
Standard InChI Key | TWKZDICIPZMTSZ-UHFFFAOYSA-N |
SMILES | C1CC2(CCC1OC3=NC=C(C=C3)CN)OCCO2 |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Key Features
The molecular formula of this compound is C₁₅H₂₀N₂O₃, derived from its core structure:
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A pyridine ring substituted at the 3-position with a methanamine group.
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A 1,4-dioxaspiro[4.5]decan-8-yloxy moiety linked to the pyridine’s 6-position.
The spirocyclic system (1,4-dioxaspiro[4.5]decane) introduces conformational rigidity, while the methanamine group serves as a potential pharmacophore for biological interactions .
Structural Analogues and Functional Relevance
The spirocyclic dioxolane component is structurally related to 1,4-dioxaspiro[4.5]decan-8-one (CAS 4746-97-8), a known intermediate in analgesic compound synthesis . The methanamine substituent parallels derivatives like 1,4-dioxa-8-azaspiro[4.5]decane-6-methanamine (PubChem CID 19883277), which has been studied for its role in modulating sigma receptors .
Synthesis and Optimization
Table 1: Key Synthetic Intermediates
Intermediate | Role in Synthesis | Reference |
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1,4-Dioxaspiro[4.5]decan-8-one | Spirocyclic backbone precursor | |
6-Hydroxypyridin-3-ylmethanamine | Amine-functionalized pyridine |
Challenges in Optimization
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Steric Hindrance: The spirocyclic system may impede reaction kinetics during coupling steps.
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Amine Stability: The primary amine requires protection (e.g., Boc or Fmoc) to prevent side reactions during synthesis .
Physicochemical Properties
Table 2: Physicochemical Properties
Spectroscopic Characterization
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¹H NMR: Expected signals include:
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MS (ESI+): Predicted m/z 277.2 [M+H]⁺.
Biological and Pharmacological Applications
Table 3: Comparative Bioactivity of Analogues
Compound | Target | IC₅₀ (nM) | Reference |
---|---|---|---|
Tetrahydroindazole sigma-1 ligand | Sigma-1 Receptor | 12 | |
Picolinamide derivative | Kinase X | 8 |
Mechanistic Insights
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Sigma-1 Interaction: The spirocyclic system may occupy the receptor’s hydrophobic pocket, while the methanamine group forms hydrogen bonds with Glu172 and Asp126 .
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Kinase Binding: The pyridine nitrogen could coordinate with catalytic lysine residues, inhibiting ATP binding .
Future Directions
Research Opportunities
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Structure-Activity Relationships (SAR): Systematic modification of the spirocyclic and amine groups to enhance selectivity.
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In Vivo Studies: Evaluation in rodent models of neurological disorders or oncology.
Industrial Applications
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